molecular formula C29H46O B131877 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol CAS No. 64284-64-6

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

Cat. No. B131877
CAS RN: 64284-64-6
M. Wt: 410.7 g/mol
InChI Key: LFQXEZVYNCBVDO-PBJLWWPKSA-N
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Description

The compound 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a sterol derivative that is part of the cholesterol biosynthesis pathway. This pathway is crucial for the production of cholesterol, which is a vital component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The compound itself is characterized by its multiple double bonds and methyl groups, which are indicative of its complex structure and potential biological activity.

Synthesis Analysis

The synthesis of sterol derivatives like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol often involves multi-step chemical reactions that may include the introduction or removal of functional groups to achieve the desired structure. For instance, the synthesis of a related compound, 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha,12alpha-diol, was achieved from deoxycholic acid through a series of reactions that included the formation of a silyl ether intermediate . This process highlights the complexity of synthesizing such molecules, which often requires careful control of reaction conditions and the use of protecting groups.

Molecular Structure Analysis

The molecular structure of sterols like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is characterized by a rigid ring system, which is a common feature of cholesterol and its derivatives. The presence of double bonds and methyl groups can influence the molecule's shape and reactivity. For example, the introduction of a 12alpha-hydroxyl group to a related sterol was found to abolish its ability to activate the transcription of the LDL receptor promoter, demonstrating the significance of specific structural features for biological activity .

Chemical Reactions Analysis

Sterol derivatives undergo various chemical reactions during cholesterol biosynthesis and metabolism. The removal of the 14alpha-methyl group in cholesterol biosynthesis, for example, involves the formation of diene structures and requires NADPH and O2, suggesting a complex oxidation mechanism . The study of these reactions provides insights into the metabolic pathways and the role of specific enzymes and cofactors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sterol derivatives like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol are influenced by their molecular structure. The presence of hydroxyl groups can affect the compound's polarity and solubility, while the double bonds can contribute to the molecule's reactivity. These properties are important for the compound's interaction with biological systems, such as its ability to integrate into cell membranes or bind to enzymes and receptors.

Scientific Research Applications

Molecular Recognition and Disease Prevention

Research indicates that 4,4-dimethyl phytosterols, a category to which 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol belongs, are significant due to the presence of two methyl groups at the carbon-4 atom of the aliphatic A-ring. These groups are crucial for the molecular recognition of both endogenous and exogenous bioactive compounds. Although less recognized than 4-desmethyl phytosterols, 4,4-dimethyl phytosterols have garnered attention due to their potential in disease prevention. Specifically, they are involved in the endogenous cannabinoid system (ECS), suggesting a role in a broad spectrum of physiological and pathological processes. Detailed preclinical studies are needed to evaluate their potential for treating various diseases and to confirm their relationship with the ECS (Zhang et al., 2019).

Androgen Regulation and Brain Function

Another study highlighted the biological role of androgen metabolites, specifically focusing on the dihydrotestosterone metabolite, 5alpha-androstane, 3beta,17beta-diol (3beta-Diol), a compound structurally similar to 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. The research emphasized the significant impact of 3beta-Diol on the stress response mediated by the hypothalmo-pituitary-adrenal axis. Intriguingly, the actions of 3beta-Diol are mediated by estrogen receptors, not androgen receptors, suggesting a nuanced interplay between these hormonal pathways in the brain and potential implications for disorders related to stress and neuroendocrinology (Handa et al., 2008).

Safety And Hazards

Information on the safety and hazards of 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol can be found in databases such as PubChem . These databases provide safety/hazards/toxicity information, among other details .

properties

IUPAC Name

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQXEZVYNCBVDO-PBJLWWPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982834
Record name 4,4-Dimethylcholesta-8,14,24-trien-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

CAS RN

64284-64-6
Record name 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64284-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylcholesta-8,14,24-trien-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
XQ Chen, CX Zhou, HM Elsheikha… - Parasites & …, 2017 - parasitesandvectors.biomedcentral …
Toxoplasma gondii, a common opportunistic protozoan, is a leading cause of illness and mortality among immunosuppressed individuals and during congenital infections. Current …
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
Y Bi, P Guo, L Liu, L Chen, W Zhang - Frontiers in Bioengineering and …, 2023 - frontiersin.org
Sterols constitute vital structural and regulatory components of eukaryotic cells. In the oleaginous microorganism Schizochytrium sp. S31, the sterol biosynthetic pathway primarily …
Number of citations: 5 www.frontiersin.org
S Li, X Wen, X Yang, L Wang, K Gao, X Liang… - International …, 2023 - Elsevier
Glutamine has anti-inflammatory properties as well as the ability to maintain the integrity of the intestinal barrier. In our previous study, we found that 1.0% glutamine promoted SIgA (…
Number of citations: 3 www.sciencedirect.com
S Li, M Du, C Zhang, Y Wang, Y Lee… - Frontiers in …, 2022 - frontiersin.org
Pelleted total mixed ratio (PTMR) performed the positive effect on productivity of fatting lambs. However, whether the benefitable effects are underpinned by altering the rumen …
Number of citations: 9 www.frontiersin.org
E Viennois, K Mouzat, J Dufour, L Morel… - Molecular and cellular …, 2012 - Elsevier
Liver X receptors (LXR) are members of the nuclear receptor family. As activated transcription factors, their putative association with human diseases makes them promising …
Number of citations: 135 www.sciencedirect.com
R Xu - 2003 - search.proquest.com
Molecular biological techniques represent powerful tools with applications to a wide variety of biomedical problems. Described herein is the use of metabolic engineering to manipulate …
Number of citations: 2 search.proquest.com
CM Valdez, CF Phelix, MA Smith, G Perry…
Number of citations: 0

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